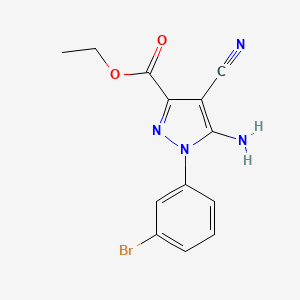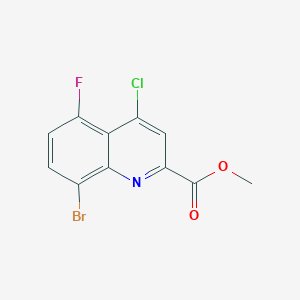
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often found in organic compounds and plays a significant role in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (O-CH3) groups attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is highly reactive and can undergo several types of reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Anticancer Agent Development
The quinoline moiety is a common feature in compounds with anticancer properties. The specific structure of “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” suggests potential use in the development of novel anticancer agents. Its ability to act as an NF-κB inhibitor makes it a candidate for cancer drug research, particularly in targeting pathways involved in cell proliferation and survival .
Antibacterial and Antifungal Applications
Derivatives of tetrahydroquinoline, which share structural similarities with the compound , have been known to exhibit potent antibacterial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic bacteria and fungi to assess its efficacy as a therapeutic agent .
Anti-inflammatory Therapeutics
The compound’s structure indicates potential anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, it could provide relief from conditions such as arthritis and inflammatory bowel disease .
Immunological Modulators
As an immunological modulator, “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” could be pivotal in the treatment of autoimmune diseases. It could help in regulating the immune response, thereby providing therapeutic benefits in conditions where the immune system attacks the body’s own cells .
Neurological Disorder Treatments
Compounds with this structure have been implicated in the potential treatment of brain disorders where neuroinflammation is a key component of the pathogenesis. This includes diseases like Alzheimer’s and Parkinson’s, where microglial activation plays a crucial role .
Material Science and Nanotechnology
The quinoline structure is also used in the production of new materials. This compound could serve as a precursor for more complex molecules with applications in material science and nanotechnology, contributing to the development of novel materials with unique properties .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound could be used as a building block for the construction of more complex molecules. Its reactive sites make it a versatile reagent for various chemical transformations, leading to the synthesis of a wide array of organic compounds .
Green Chemistry Applications
The synthesis of “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” can be optimized using green chemistry principles. This includes minimizing the use of hazardous substances and designing more environmentally benign synthesis pathways, making it a model compound for sustainable chemical practices .
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECFBOHWRXBPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



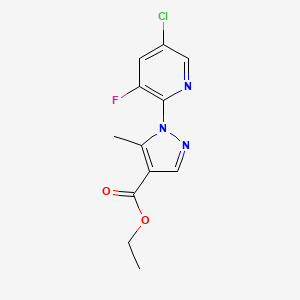
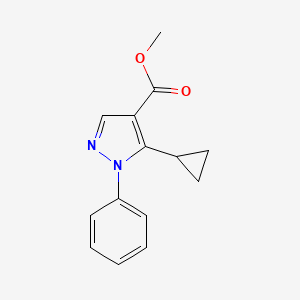


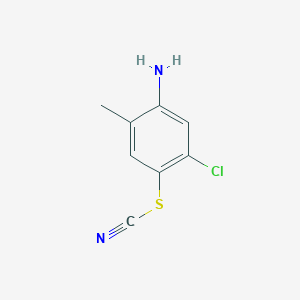


![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)

